molecular formula C17H16Cl2N2O B4050622 2,3-dichloro-N-[2-(1-pyrrolidinyl)phenyl]benzamide

2,3-dichloro-N-[2-(1-pyrrolidinyl)phenyl]benzamide

Cat. No.: B4050622
M. Wt: 335.2 g/mol
InChI Key: GYNOJTHAPXYBHX-UHFFFAOYSA-N
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Description

“2,3-dichloro-N-[2-(1-pyrrolidinyl)phenyl]benzamide” is a chemical compound with the molecular formula C17H16Cl2N2O . It is a complex organic compound that has been referenced in various scientific studies .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources. The molecular formula C17H16Cl2N2O provides some information about its composition, but specific properties like melting point, boiling point, solubility, etc., are not provided.

Scientific Research Applications

Chemical Synthesis and Catalysis

A significant area of research involving benzamide derivatives, like "2,3-dichloro-N-[2-(1-pyrrolidinyl)phenyl]benzamide," focuses on chemical synthesis techniques. For example, the iridium-catalyzed meta-selective C-H borylation of benzamides showcases innovative approaches to site-selective functionalization of aromatic compounds. This methodology is pivotal for constructing complex molecules with high precision, facilitating the development of pharmaceuticals and materials with enhanced properties (Yang, Uemura, & Nakao, 2019).

Biological Studies

Another research direction involves the exploration of benzamide derivatives in biological contexts. Compounds structurally related to "this compound" have been studied for their interactions with biological pathways. For instance, histone deacetylase inhibitors, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, show promise as anticancer agents by modulating gene expression through epigenetic mechanisms (Zhou et al., 2008).

Material Science

Research in material science also leverages the unique properties of benzamide derivatives. For example, studies on the synthesis and properties of polymers incorporating benzamide units reveal their potential in creating materials with specific thermal and mechanical characteristics. Such materials could find applications in various industries, including electronics, coatings, and advanced composites (Hsiao, Yang, & Chen, 2000).

Antimicrobial Research

The antimicrobial activities of some benzamide derivatives underscore their potential as therapeutic agents. Compounds based on the benzothiophene moiety, for instance, have shown promising activities against a range of bacterial and fungal pathogens. This research contributes to the ongoing search for new antimicrobial compounds in response to the global challenge of antibiotic resistance (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Properties

IUPAC Name

2,3-dichloro-N-(2-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O/c18-13-7-5-6-12(16(13)19)17(22)20-14-8-1-2-9-15(14)21-10-3-4-11-21/h1-2,5-9H,3-4,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNOJTHAPXYBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.